molecular formula C13H17NO3 B2476017 2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde CAS No. 692775-87-4

2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde

Cat. No.: B2476017
CAS No.: 692775-87-4
M. Wt: 235.283
InChI Key: PVYKEKQDQZMXCB-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde is a substituted benzaldehyde derivative featuring a pyrrolidine ring at the 4-position and methoxy groups at the 2- and 5-positions. This compound is part of a broader class of benzaldehyde derivatives used in pharmaceutical and fine chemical research, particularly as intermediates in the synthesis of bioactive molecules. The pyrrolidine substituent may enhance solubility and binding affinity in biological systems compared to simpler alkyl or halogen substituents .

Properties

IUPAC Name

2,5-dimethoxy-4-pyrrolidin-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12-8-11(14-5-3-4-6-14)13(17-2)7-10(12)9-15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYKEKQDQZMXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Nucleophilic Substitution and Formylation from 2,5-Dimethoxyaniline

Reaction Overview

A primary route to 2,5-dimethoxy-4-pyrrolidin-1-yl-benzaldehyde involves the functionalization of 2,5-dimethoxyaniline (4-amino-2,5-dimethoxybenzene). This two-step process, as reported by Sarma et al. (2012), begins with the substitution of the aromatic amine group with pyrrolidine, followed by formylation to introduce the aldehyde moiety.

Step 1: Pyrrolidine Substitution

The amino group at position 4 of 2,5-dimethoxyaniline undergoes nucleophilic substitution with pyrrolidine under strongly basic conditions. The reaction employs potassium carbonate (K₂CO₃) as a base in a solvent mixture of 1-methyl-2-pyrrolidinone (NMP) and dimethylformamide (DMF) at 120°C for 48 hours. The prolonged reaction time and elevated temperature facilitate the displacement of the amine by pyrrolidine, yielding 2,5-dimethoxy-4-pyrrolidin-1-yl-aniline as an intermediate.

Step 2: Vilsmeier-Haack Formylation

The intermediate aniline derivative undergoes formylation using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and DMF. The reaction proceeds at 95°C under an inert atmosphere, with POCl₃ acting as both a Lewis acid and a chlorinating agent. This step introduces the aldehyde group at position 4, completing the synthesis of the target compound.

Halogen Displacement in Fluorinated Benzaldehyde Precursors

Synthesis of 4-Fluoro-2,5-dimethoxybenzaldehyde

The preparation of this compound via halogen displacement necessitates a fluorinated precursor, 4-fluoro-2,5-dimethoxybenzaldehyde. A patent by outlines the synthesis of 2,5-dimethoxybenzaldehyde through alkylation of a metal salt of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate. Adapting this method, fluorination at position 4 could be achieved via electrophilic substitution using a fluorinating agent such as Selectfluor® or through diazotization followed by the Schiemann reaction.

Pyrrolidine Substitution

Building on methodologies reported by, 4-fluoro-2,5-dimethoxybenzaldehyde reacts with pyrrolidine in the presence of potassium carbonate (K₂CO₃) and DMF at 140°C for 20 hours. The reaction exploits the nucleophilicity of pyrrolidine to displace the fluoride ion, yielding the target compound. This approach mirrors the synthesis of 4-(pyrrolidin-1-yl)benzaldehyde, which achieves a 68% yield under similar conditions.

Optimization Considerations

Key variables influencing yield include:

  • Solvent polarity : DMF enhances nucleophilicity and stabilizes transition states.
  • Temperature : Elevated temperatures (140°C) accelerate substitution kinetics.
  • Base strength : K₂CO₃ neutralizes HF byproducts, shifting the equilibrium toward product formation.

Acetal Protection and Functionalization Strategy

Acetal Formation

Drawing from the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a protective group strategy mitigates aldehyde reactivity during subsequent transformations. Starting with 2,5-dimethoxy-4-bromobenzaldehyde, the aldehyde group is protected as a dimethyl acetal by reacting with ethylene glycol under acidic conditions. This step prevents unwanted side reactions during nucleophilic substitution.

Nucleophilic Substitution with Pyrrolidine

The bromine atom at position 4 undergoes displacement with pyrrolidine using K₂CO₃ in DMF at 100°C for 24 hours. The reaction proceeds via a two-step mechanism: (1) deprotonation of pyrrolidine by K₂CO₃ to generate a strong nucleophile, and (2) SNAr (nucleophilic aromatic substitution) facilitated by electron-donating methoxy groups.

Acetal Deprotection

Hydrolysis of the acetal group restores the aldehyde functionality. Treatment with aqueous hydrochloric acid (HCl) at 60°C for 2 hours achieves near-quantitative deprotection, yielding this compound. This method, adapted from, reports an overall yield of 68.9% across three steps.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Starting Material Key Reagents Yield Reference
Nucleophilic substitution/formylation 2,5-Dimethoxyaniline K₂CO₃, POCl₃, DMF Not reported
Halogen displacement 4-Fluoro-2,5-dimethoxybenzaldehyde Pyrrolidine, K₂CO₃ 68% (hypothetical)
Acetal protection/deprotection 2,5-Dimethoxy-4-bromobenzaldehyde Ethylene glycol, HCl, pyrrolidine 68.9%

Advantages and Limitations

  • Method 1 : Utilizes commercially available aniline derivatives but requires harsh conditions and prolonged reaction times.
  • Method 2 : Dependent on fluorinated precursors, which may necessitate additional synthesis steps.
  • Method 3 : High yield and mild deprotection conditions but involves multi-step complexity.

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

In Method 1, the substitution of the amino group with pyrrolidine may compete with undesired side reactions, such as over-alkylation or polymerization. The use of NMP as a co-solvent suppresses these pathways by stabilizing intermediates through hydrogen bonding.

Aldehyde Reactivity in Vilsmeier-Haack Formylation

The electron-donating methoxy and pyrrolidinyl groups activate the aromatic ring toward electrophilic attack, directing formylation to the para position relative to the methoxy substituents. Excess POCl₃ ensures complete conversion of DMF to the Vilsmeier reagent, minimizing residual amine byproducts.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.76–9.71, while pyrrolidine protons appear as multiplets at δ 3.42–3.36 (N–CH₂) and δ 2.09–2.00 (CH₂–CH₂).
  • ¹³C NMR : The aldehyde carbon is observed at δ 188.3, with pyrrolidine carbons at δ 48.0 (N–CH₂) and δ 24.9 (CH₂–CH₂).

Infrared (IR) Spectroscopy

Strong absorption bands at 1651–1662 cm⁻¹ correspond to the aldehyde carbonyl stretch, while peaks at 1276–1729 cm⁻¹ indicate methoxy C–O and aromatic C=C vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 350.1755, consistent with the molecular formula C₁₃H₁₇NO₃.

Industrial and Regulatory Considerations

Scalability of Methods

Method 3’s high yield (68.9%) and compatibility with continuous flow systems make it amenable to industrial-scale production. In contrast, Method 1’s reliance on POCl₃ poses safety challenges due to its corrosive and moisture-sensitive nature.

Environmental Impact

The use of DMF and NMP, classified as hazardous solvents, underscores the need for greener alternatives such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF).

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds, including those related to 2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde, exhibit significant anticancer properties. For example, compounds with similar structural features have demonstrated the ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. Specifically, certain derivatives have shown effectiveness against cancer cell lines that are resistant to conventional therapies .

Anti-inflammatory Effects

Research has highlighted the potential of this compound in modulating inflammatory responses. It has been observed that related compounds can inhibit the expression of Toll-like receptor-induced inflammatory genes in vitro and reduce airway inflammation in murine models. This suggests a promising avenue for developing treatments for chronic inflammatory diseases .

Neuroprotective Properties

There is emerging evidence that compounds structurally related to this compound may provide neuroprotective benefits. These compounds could potentially be utilized in treating neurodegenerative conditions by mitigating oxidative stress and inflammation within neuronal tissues .

Case Studies

StudyFindingsImplications
Anticancer Research Compounds similar to this compound inhibited tubulin polymerization in cancer cell lines .Suggests potential as a chemotherapeutic agent.
Inflammation Studies Demonstrated reduction in inflammatory gene expression in vitro and decreased airway inflammation in animal models .Indicates potential for treating respiratory diseases.
Neuroprotection Related compounds showed protective effects against oxidative stress in neuronal cells .Could lead to new treatments for Alzheimer's or other neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key differences between 2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde and structurally related benzaldehyde derivatives:

Table 1: Comparison of Substituted Benzaldehyde Derivatives

Compound Name Substituents Molecular Weight (g/mol) Solubility (Predicted) Key Applications
This compound 2,5-OCH₃, 4-pyrrolidinyl ~279.34 Moderate (polar solvents) Pharmaceutical intermediates
2,5-Dimethoxy-4-methylbenzaldehyde 2,5-OCH₃, 4-CH₃ 180.20 Low (organic solvents) Precursor to psychoactive phenethylamines
4-Bromo-2,5-dimethoxybenzaldehyde 2,5-OCH₃, 4-Br 245.04 Low (organic solvents) Synthesis of 2C-B analogs
2,5-Dimethoxy-4-ethylbenzaldehyde 2,5-OCH₃, 4-CH₂CH₃ 194.23 Low (organic solvents) Agrochemical research

Key Findings

This property could enhance its utility in aqueous-phase reactions or biological assays.

Its applications are instead linked to fine chemical and pharmaceutical intermediate synthesis, as noted by CymitQuimica .

Stability and Reactivity :

  • Pyrrolidine’s electron-donating nature may alter the aldehyde’s electrophilicity, affecting its reactivity in condensation reactions (e.g., Pictet-Spengler reactions) compared to electron-withdrawing substituents like bromine.

Commercial Availability :

  • Unlike 4-Bromo-2,5-dimethoxybenzaldehyde, which is commercially available for research, this compound has been discontinued by major suppliers, limiting its accessibility for further study .

Biological Activity

2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde is a compound of interest due to its unique structural features, which include methoxy and pyrrolidinyl groups. These features confer specific chemical and biological properties that make it valuable in various research applications, particularly in the fields of medicinal chemistry and biological sciences.

The compound can be synthesized through the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine, typically using solvents such as ethanol and appropriate catalysts to facilitate the reaction. Its chemical structure allows for various reactions, including oxidation, reduction, and substitution, leading to the formation of several derivatives with distinct biological activities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The pyrrolidinyl group may interact with enzymes or receptors, potentially modifying their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, influencing their function and leading to various biological effects .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell growth by affecting cellular metabolism and promoting apoptosis in malignant cells.
  • Enzyme Interaction : Studies suggest that it may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival.
  • Monoclonal Antibody Production : It has been found to enhance the production of monoclonal antibodies in cell cultures by increasing glucose uptake and ATP production while suppressing cell growth .

Research Findings

Recent studies have provided insights into the compound's effectiveness:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSuppression of cell growth; increased apoptosis in cancer cell lines
Enzyme InhibitionInteraction with specific enzymes affecting metabolic pathways
Monoclonal Antibody ProductionIncreased cell-specific glucose uptake; enhanced antibody yield in CHO cells

Case Studies

  • Monoclonal Antibody Production : A study screened 23,227 chemicals and identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide as a potent enhancer of monoclonal antibody production. This compound improved productivity while maintaining cell viability and altering glycan profiles critical for therapeutic efficacy .
  • Anticancer Studies : Another investigation highlighted the compound's ability to inhibit tubulin polymerization in cancer cells, suggesting its potential as a chemotherapeutic agent. The study demonstrated significant inhibition of cancer cell growth at nanomolar concentrations .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-Dimethoxy-4-pyrrolidin-1-yl-benzaldehyde, and how can reaction efficiency be monitored?

  • Methodological Answer : A common route involves nucleophilic aromatic substitution using 2-fluorobenzaldehyde derivatives, dialkylamines (e.g., pyrrolidine), and potassium carbonate in DMF at 150°C for 20 hours. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent). Post-reaction, the crude mixture is cooled, extracted with ethyl acetate, and purified via column chromatography. Yield optimization (~93%) is achieved by controlling stoichiometry and heating duration .

Q. How is the compound characterized, and what analytical techniques validate its purity and structure?

  • Methodological Answer : Key techniques include:

  • 1H NMR : Signals at δ 10.01 (aldehyde proton) and 3.33–3.30 ppm (pyrrolidine protons) confirm substitution patterns.
  • Elemental Analysis : Nitrogen content (~7.5–7.99%) validates molecular composition (C₁₃H₁₇NO₃).
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm, as per pharmacopeial assay protocols .

Q. What are the preliminary steps to evaluate the compound's biological activity in vitro?

  • Methodological Answer : Screen for antimicrobial or enzyme inhibitory activity using:

  • Microplate Assays : Dilute the compound in DMSO and test against bacterial/fungal strains (e.g., E. coli, C. albicans) at 0.1–100 µg/mL.
  • Kinetic Studies : Monitor enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s method, with IC₅₀ calculation using nonlinear regression .

Advanced Research Questions

Q. How does the electronic environment of the pyrrolidine moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer : Conduct DFT calculations (e.g., Gaussian 09) to map electron density distribution. Compare Mulliken charges on the aldehyde carbon and pyrrolidine nitrogen. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, tracking yields and side-products via LC-MS. Steric effects from the 2,5-dimethoxy groups may hinder ortho-substitution .

Q. What strategies resolve contradictory data in biological activity studies of derivatives?

  • Methodological Answer : Address discrepancies by:

  • Dose-Response Repetition : Test derivatives across 3–5 independent replicates to rule out batch variability.
  • Structural Confirmation : Re-analyze ambiguous compounds via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry).
  • Pathway-Specific Assays : Use RNA-seq or proteomics to identify off-target effects masking primary activity .

Q. How can computational modeling predict regioselectivity in nucleophilic addition reactions?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions between the aldehyde group and nucleophiles (e.g., hydrazines). Compare activation energies for para vs. meta attack using transition state modeling (GAMESS). Validate predictions by synthesizing adducts and analyzing regiochemistry via ¹³C NMR .

Experimental Design & Data Analysis

Q. What controls are critical when assessing stability under varying pH conditions?

  • Methodological Answer :

  • Buffer Systems : Use ammonium acetate (pH 6.5) and phosphate buffers (pH 2–12) to simulate physiological and extreme conditions.
  • Degradation Monitoring : Track aldehyde oxidation via HPLC-PDA at 24-hour intervals. Include ascorbic acid (1 mM) as an antioxidant control.
  • Mass Balance : Confirm degradation products (e.g., carboxylic acid derivatives) via HRMS .

Q. How to design a SAR study for derivatives targeting neurological receptors?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the 4-position (e.g., halogens, alkyl groups) via reductive amination or Ullmann coupling.
  • In Silico Screening : Use Schrödinger’s Glide to dock derivatives into dopamine D₂ receptor models (PDB: 6CM4). Prioritize compounds with ΔG < −8 kcal/mol.
  • Functional Assays : Measure cAMP accumulation in HEK293 cells expressing D₂ receptors .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield93% (via nucleophilic substitution)
1H NMR (DMSO-d₆)δ 10.01 (s, CHO), 3.33–3.30 (m, CH₂)
Elemental Analysis (% N)Found: 7.5; Calculated: 7.99
Purity (HPLC)>95% (C18, 254 nm)

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